molecular formula C11H7ClN2O2 B12613250 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione CAS No. 918815-61-9

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

Cat. No.: B12613250
CAS No.: 918815-61-9
M. Wt: 234.64 g/mol
InChI Key: JXPDHDAIQARWLV-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a high-purity chemical compound offered for research purposes. This synthetic tricyclic derivative belongs to the dihydropyrroloquinazolinone family, a class of nitrogen-containing heterocycles known to be of significant interest in medicinal chemistry . While the specific biological profile of this chloro-substituted analog is still under investigation, related dihydroquinazolinone scaffolds have demonstrated potent antimalarial properties by targeting Plasmodium falciparum ATP4 (PfATP4), a crucial ion transporter in the malaria parasite . Inhibition of PfATP4 leads to a disruption of the parasite's sodium homeostasis and cytosolic pH, resulting in cell death . This mechanism is clinically validated, making the chemical class a promising area for the development of new antitherapeutic agents. Researchers exploring ion pump inhibitors, antiparasitic agents, or novel heterocyclic building blocks for chemical synthesis may find this compound valuable. The product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918815-61-9

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

InChI

InChI=1S/C11H7ClN2O2/c12-6-1-2-8-7(5-6)11(16)14-4-3-9(15)10(14)13-8/h1-2,5H,3-4H2

InChI Key

JXPDHDAIQARWLV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1=O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of 2-Nitrobenzamides

One efficient method for synthesizing pyrroloquinazoline derivatives involves the reductive cyclization of 2-nitrobenzamides with haloketones or keto acids. This method utilizes tin(II) chloride as a reducing agent and has been shown to yield good results.

  • Procedure :

    • React 2-nitrobenzamide with an appropriate haloketone in the presence of tin(II) chloride.
    • The reaction is typically carried out in a solvent such as ethanol under reflux conditions.
  • Yield : Generally good yields are reported, often exceeding 70% depending on the specific substrates used.

Method 2: Thermal Cyclization

Another approach involves the thermal cyclization of specific precursors like 2-(3-bromopropyl)-quinazolin-4-one in alkaline media.

  • Procedure :

    • Mix the bromo compound with a suitable base and heat the mixture.
    • This process can be performed under mild conditions and often leads to high yields.
  • Yield : Yields can vary but are often reported above 60%.

The characterization of synthesized compounds typically involves various spectroscopic techniques. Below is a summary of analytical data for several key compounds related to the synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione.

Compound Yield (%) Melting Point (°C) NMR (Selected Peaks)
Deoxyvasicinone 62% 100.8 - 101.5 δH (400MHz; CDCl₃): 8.25 (1H), 7.85 (1H), 3.75 (2H)
Bromo Compound >60% Not specified δH (400MHz; CDCl₃): Variable peaks depending on substituents

Challenges and Considerations

While synthesizing 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can yield satisfactory results, several challenges may arise:

  • Purification : The purification process often requires column chromatography due to the presence of side products.

  • Reagent Availability : Some reagents may be difficult to obtain or require careful handling due to their hazardous nature.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chloro group or modifications to the core structure.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
  • CAS Number : 918815-61-9
  • Molecular Formula : C11H7ClN2O2
  • Molecular Weight : 234.64 g/mol

The compound features a chloro-substituted pyrroloquinazoline core, which is crucial for its reactivity and biological profile. The presence of the chloro group at the 7-position and the dione functionality at the 3 and 9 positions contribute to its diverse applications in scientific research.

Chemistry

In the field of chemistry, 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets such as enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

A study investigated the anticancer effects of derivatives of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation compared to control groups.

Medicine

The therapeutic potential of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is being explored for various diseases. Preliminary findings suggest that it may inhibit specific enzymes or receptors involved in cancer progression.

Case Study: Enzyme Inhibition

Research focusing on the compound's ability to inhibit cyclin-dependent kinases revealed that it effectively reduces kinase activity in vitro, suggesting a mechanism for its anticancer effects.

Industry

In industrial applications, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating specialized compounds with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Pyrrolo[2,1-b]quinazoline Derivatives

  • (+)-Vasicinol (C₁₁H₁₂N₂O₂): A naturally occurring pyrrolo[2,1-b]quinazoline with hydroxyl groups at positions 3 and 5. Its lower molecular weight (204.23 g/mol) and polar hydroxyl groups may reduce membrane permeability compared to the chlorinated derivative .
  • 1-Furan-2-yl-1,2-dihydro-imidazo[5,1-b]quinazoline-3,9-dione: This compound features an imidazo-quinazoline core with a furan substituent.

Pyrazino[2,1-b]quinazoline-3,6-diones

Fluorinated derivatives of this class (e.g., 7-fluoro-substituted analogs) demonstrate notable antibacterial activity against Gram-positive bacteria, with MIC values ranging from 12.5 to 77 µM. These compounds also inhibit bacterial efflux pumps and biofilm formation, as shown in crystal violet assays . The chlorine substituent in the target compound may confer similar or improved activity due to its stronger electron-withdrawing effects.

Biological Activity

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound belonging to the quinazoline family. Its unique bicyclic structure and chloro substitution contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive analysis of its biological activity, including research findings and case studies.

PropertyDetails
CAS Number 918815-61-9
Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
IUPAC Name 7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
LogP 1.636
Polar Surface Area 51.96 Ų

Synthesis

The synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. A common method includes the cyclization of substituted anilines through chlorination and oxidation processes. The optimization of these reactions is crucial for enhancing yield and purity for potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exhibit significant antimicrobial activities. A study involving various quinazoline derivatives demonstrated that certain structural modifications could enhance their efficacy against bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of compounds structurally related to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione were evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies reported IC50 values indicating significant growth inhibition at micromolar concentrations. The exact mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Anticancer Activity in Lung Cancer Cells

In a study evaluating the cytotoxic effects of various quinazoline derivatives on A549 cells, it was found that compounds with similar structures to 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exhibited IC50 values ranging from 0.009 to 0.026 µM against the epidermal growth factor receptor (EGFR), demonstrating potent inhibitory activity comparable to established drugs like erlotinib .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of substituted quinazolines found that specific derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced antimicrobial potency .

The precise mechanism by which 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in cell cycle regulation or apoptosis pathways. This interaction can lead to altered gene expression and metabolic activity within target cells.

Q & A

Q. What are the established synthetic routes for 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted precursors under reflux with hydrazine hydrate. Key parameters include:
  • Solvent selection : Dioxane or ethanol for improved solubility and reaction efficiency .
  • Molar ratios : A 1:5 ratio of precursor to hydrazine hydrate maximizes yield .
  • Catalyst : Acidic or basic catalysts (e.g., K₂CO₃) to modulate reaction kinetics .
  • Temperature : 80–100°C for 6–12 hours to balance yield and side reactions .

Table 1 : Example reaction conditions and yields from analogous syntheses:

PrecursorSolventCatalystTemp (°C)Yield (%)Source
Chlorinated analogDioxaneNone8076
Aryl-substitutedEthanolK₂CO₃10068

Q. How is 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione characterized structurally and analytically?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused pyrrolo-quinazoline core. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the dihydropyrrole ring shows signals near δ 3.5–4.2 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 263–265 (chlorine isotopic pattern) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.8%, H: 3.0%, N: 15.9%) .
  • X-ray Crystallography : Resolves bond lengths and angles, as seen in related mercury(II) coordination complexes .

Q. What experimental strategies are used to resolve contradictions in spectral or synthetic data?

  • Methodological Answer :
  • Reproducibility Checks : Repeat reactions under identical conditions to isolate operator error .
  • Cross-validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations) .
  • Byproduct Analysis : Use TLC or HPLC to identify side products affecting yield .
  • Collaborative Verification : Partner with specialized labs for advanced techniques like single-crystal XRD .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer : Apply factorial design to screen variables (e.g., solvent, temperature, catalyst):
  • Factors : 3–4 critical parameters (e.g., solvent polarity, reaction time).
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .
  • Orthogonal Arrays : Reduce experimental runs while capturing interactions (e.g., L9 Taguchi array) .

Table 2 : Example DoE outcomes for yield optimization:

RunSolventTemp (°C)CatalystYield (%)
1Dioxane80None72
2Ethanol100K₂CO₃65
3DMF90NaOAc58

Q. What computational tools predict reactivity or regioselectivity in functionalizing the quinazoline core?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or COMSOL to map transition states and activation energies for chlorination or alkylation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dioxane vs. ethanol) .
  • Machine Learning (ML) : Train models on existing datasets to predict reaction outcomes .

Q. How are mechanistic studies conducted to identify intermediates in the synthesis pathway?

  • Methodological Answer :
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., enol intermediates) .
  • Isolation of Intermediates : Quench reactions at timed intervals and characterize via LC-MS .
  • Isotopic Labeling : Track ¹³C or ¹⁵N labels to confirm bond-forming steps .

Q. What methodologies assess the compound’s coordination chemistry with metal ions?

  • Methodological Answer :
  • Single-Crystal XRD : Resolve Hg(II) or other metal-ligand geometries (e.g., distorted tetrahedral vs. square planar) .
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in complexes .
  • Magnetic Susceptibility : Determine spin states in transition metal complexes .

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